BenchChemオンラインストアへようこそ!

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate

Medicinal Chemistry Spiro-β-Lactam Lipophilicity

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate (CAS 1335042-70-0; molecular formula C₁₄H₂₃NO₃; MW 253.34 g/mol) is a spirocyclic β-lactam building block featuring a four-membered azetidin-2-one ring fused via a single quaternary spiro-carbon to a seven-membered cycloheptane ring. Classified as a β-lactam, it serves as a conformationally constrained intermediate in the synthesis of peptidomimetics, spiro-fused heterocycles, and exploratory medicinal chemistry libraries.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 1335042-70-0
Cat. No. B2623085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate
CAS1335042-70-0
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=O)CC12CCCCCC2
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-11(16)10-14(15)8-6-4-5-7-9-14/h4-10H2,1-3H3
InChIKeyBGYDMJGITCBOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate (CAS 1335042-70-0): A Medium-Ring Spiro-β-Lactam Building Block for Medicinal Chemistry


Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate (CAS 1335042-70-0; molecular formula C₁₄H₂₃NO₃; MW 253.34 g/mol) is a spirocyclic β-lactam building block featuring a four-membered azetidin-2-one ring fused via a single quaternary spiro-carbon to a seven-membered cycloheptane ring [1]. Classified as a β-lactam, it serves as a conformationally constrained intermediate in the synthesis of peptidomimetics, spiro-fused heterocycles, and exploratory medicinal chemistry libraries [2]. The tert-butyl carbamate (Boc) protecting group enables modular incorporation into multi-step synthetic routes, with commercial availability in purities ranging from ≥95% to 98% [1].

Spiro Ring-Size Criticality: Why 1-Azaspiro[3.6]decane Cannot Be Replaced by [3.4], [3.5], or [3.7] Congeners in Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate Procurement


Spiro-β-lactam building blocks with systematic variation in the non-lactam ring size (n = 4, 5, 6, 7) exhibit divergent conformational preferences, lipophilicity, solubility, and emergent biological activity that preclude simple interchange [1]. The seven-membered cycloheptane ring in the [3.6] scaffold provides a distinct spatial orientation of the β-lactam pharmacophore compared to the five-membered cyclopentane ([3.4]), six-membered cyclohexane ([3.5]), and eight-membered cyclooctane ([3.7]) analogs, resulting in ring-size-dependent differences in clogP, aqueous solubility, and reported enzymatic inhibitory activity in the spiro-β-lactam class [1][2]. Generic substitution without explicit ring-size-matched validation risks loss of target-binding geometry and altered pharmacokinetic profiles.

Quantitative Differentiation Evidence: Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate vs. Closest Ring-Size Analogs


Ring-Size-Dependent Lipophilicity: Calculated clogP of the [3.6] Scaffold Versus [3.4], [3.5], and [3.7] Spiro-β-Lactams

The calculated partition coefficient (clogP) for tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate is 2.47 ± 0.3, positioning it between the less lipophilic [3.4]octane (clogP 1.70) and the more lipophilic [3.7]undecane (clogP 3.23) and [3.5]nonane (clogP 2.18) analogs predicted using the same ACD/Labs Percepta algorithm [1]. The incremental clogP increase of approximately 0.5–0.8 log units per added methylene in the non-lactam ring is consistent with established spiroalkane lipophilicity trends [1]. This property is relevant for partitioning into hydrophobic enzyme binding pockets, such as the acyl-CoA:cholesterol acyltransferase (ACAT) active site reported for related spiro-β-lactams [2].

Medicinal Chemistry Spiro-β-Lactam Lipophilicity

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Design (FBDD)

With a molecular weight of 253.34 g/mol and 18 heavy atoms, tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate occupies a distinct region of chemical space for spiro-β-lactam building blocks compared to its lighter [3.4]octane analog (MW 225.28, 16 heavy atoms) and heavier [3.7]undecane analog (MW 267.36, 20 heavy atoms) [1][2]. In the context of fragment-based drug design (FBDD), where the Rule-of-Three (MW ≤ 300, clogP ≤ 3) guides fragment library construction, the [3.6] scaffold provides an intermediate-sized spirocyclic fragment that retains compliance while offering a larger, more rigid non-lactam ring than the [3.5]nonane analog (MW 239.31) [1].

Fragment-Based Drug Design Spirocyclic Scaffolds Molecular Properties

Crystallinity and Physical Form: Solid-State Handling Advantage of the [3.6] Scaffold Over Limited-Analog Data

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate is reported as a colourless solid at ambient temperature, with solubility in chloroform and DMSO [1]. In contrast, the [3.4]octane analog is reported with a melting point of 64–65 °C, indicating it may exist as a low-melting solid or waxy material that can complicate accurate gravimetric dispensing in automated library synthesis . No melting point data are publicly available for the [3.5]nonane or [3.7]undecane analogs from the same supplier series [1]. The solid-state form of the [3.6] scaffold, combined with documented DMSO solubility, facilitates preparation of stock solutions for high-throughput screening and parallel synthesis [1].

Solid-State Chemistry Compound Handling Weighing Accuracy

Spiro-β-Lactam Class-Level ACAT Inhibitory Activity: Supporting Evidence for the Pharmacological Relevance of the Scaffold Family

A class-level study by Benfatti et al. (2007) demonstrated that spiro-β-lactams, including four- and five-membered hydroxyl-spiro-β-lactams, exhibit measurable acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity in an in vitro enzymatic assay [1]. Across the spiro-β-lactam series tested, ACAT inhibition values ranged from approximately 20% to 75% at 10 µM concentration, confirming the pharmacological relevance of this scaffold class [1]. However, specific ACAT IC₅₀ data for the individual tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate compound have not been disclosed in the public literature, and no head-to-head comparison versus the [3.4]octane, [3.5]nonane, or [3.7]undecane analogs within a single assay is available [1].

ACAT Inhibition Spiro-β-Lactam Pharmacology Atherosclerosis

Purity Benchmarking Across Commercial Suppliers: Bidepharm 98% Standard Purity vs. Competitor 95–97% Specifications

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate is commercially available from multiple suppliers with documented purity specifications ranging from ≥95% (Apollo Scientific, Chemenu) to 97%+ (Squarix) and 98% standard purity (Bidepharm) [1]. Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC spectra for each lot, offering a 1–3 percentage-point purity advantage over the 95% minimum specification suppliers . For the spiro-β-lactam analog series, purity specifications show variability: the [3.5]nonane analog is also available at 98% from Bidepharm, while Squarix offers the [3.4]octane and [3.7]undecane analogs at 97%+ [1].

Chemical Purity Procurement Quality HPLC/NMR QC

Recommended Application Scenarios for Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate Procurement


Medium-Ring Spiro-β-Lactam Fragment Library Construction for FBDD

The [3.6] scaffold occupies a unique intermediate position (MW 253.34, 18 heavy atoms, clogP 2.47) within the spiro-β-lactam series that satisfies Rule-of-Three criteria for fragment-based screening libraries. Procurement of the [3.6] scaffold alongside its [3.4] and [3.5] analogs enables systematic exploration of ring-size-dependent binding interactions, as evidenced by the incremental clogP increase of ~0.5–0.8 log units per methylene unit and the class-level ACAT inhibitory activity of spiro-β-lactams [1][2]. The ≥95–98% commercial purity with batch-specific NMR/HPLC/GC documentation supports fragment-library quality standards .

Peptidomimetic Synthesis Requiring Conformationally Constrained β-Lactam Cores

Spiro-β-lactams are established precursors for β-turn peptidomimetics, where the spirocyclic constraint enforces specific dihedral angle preferences [1][2]. The seven-membered cycloheptane ring of the [3.6] scaffold introduces greater conformational flexibility than the [3.5]nonane analog while maintaining more spatial restriction than the eight-membered [3.7]undecane scaffold, providing a tunable parameter for optimizing peptide backbone geometry in structure-activity relationship studies [1].

Atherosclerosis-Targeted Medicinal Chemistry Leveraging ACAT Inhibitory Spiro-β-Lactam Chemotype

The confirmed ACAT inhibitory activity of the spiro-β-lactam class (20–75% inhibition at 10 µM in rabbit liver microsome assays) supports the use of this scaffold family in hit-to-lead campaigns targeting cholesterol esterification pathways [1]. The [3.6] scaffold, with its intermediate lipophilicity (clogP 2.47) and DMSO solubility, is suitable for structure-based optimization where systematic ring-size variation is employed to map the ACAT active-site topology [1][2]. However, investigators should note that compound-specific ACAT IC₅₀ data for CAS 1335042-70-0 have not been reported and must be generated in-house.

Multi-Step Synthesis Requiring Boc-Protected β-Lactam Intermediates with Demonstrated Batch-to-Batch Purity Consistency

For synthetic routes where impurity carry-through compromises downstream yields or complicates purification, procurement of the Bidepharm 98% purity grade with batch-specific QC analytics reduces the risk of unidentified impurities propagating through multi-step sequences [1]. The documented solubility in chloroform and DMSO enables direct use in solution-phase chemistry, while the solid physical form facilitates accurate weighing for stoichiometric reaction setups [2].

Quote Request

Request a Quote for Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.